Funebrine
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Overview
Description
Funebrine is a lactone.
Scientific Research Applications
Subheading Synthesis of Gamma-Hydroxyisoleucine
The first enantioselective synthesis of gamma-hydroxyisoleucine, a key amino acid component of funebrine, was achieved using a palladium(II) catalyzed 3,3-sigmatropic rearrangement. This process was significant for creating the (2S)-stereogenic center in the compound, marking a pivotal step in the synthetic route towards this compound (Jamieson, Sutherland, & Willis, 2004).
Total Synthesis and Conformational Studies
Subheading Synthesis of Racemic this compound
A study developed syntheses for racemic forms of this compound and funebral, utilizing a new variation of the Paal-Knorr condensation with titanium isopropoxide for constructing the pyrrole lactone moiety. The study also explored the conformational dynamics of this compound, measuring barriers for interconversion between conformations (Dong et al., 1999).
Stereoselective Total Synthesis
Subheading Advanced Synthesis Techniques
The stereoselective total synthesis of (-)-funebrine from 2-butyn-1-ol was described, highlighting steps such as stereoselective enolate Claisen rearrangement and Au-catalyzed lactonization. This synthesis route emphasized the advancement in techniques for producing this compound (Okada, Sakaguchi, Shinada, & Ohfune, 2011).
Sequential Transesterification and Intramolecular Cycloaddition
Subheading Synthesis of this compound and Funebral
The first syntheses of (-)-funebrine and (-)-funebral were achieved through sequential formation of nitrone, transesterification, and intramolecular cycloaddition. This approach led to the production of key synthetic intermediates for this compound and funebral, demonstrating a novel synthetic pathway (Tamura, Iyama, & Ishibashi, 2004).
Properties
Molecular Formula |
C18H24N2O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(3S,4S,5R)-3-[[1-[(3S,4S,5R)-4,5-dimethyl-2-oxooxolan-3-yl]-5-(hydroxymethyl)pyrrol-2-yl]methylideneamino]-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C18H24N2O5/c1-9-11(3)24-17(22)15(9)19-7-13-5-6-14(8-21)20(13)16-10(2)12(4)25-18(16)23/h5-7,9-12,15-16,21H,8H2,1-4H3/t9-,10-,11-,12-,15+,16+/m1/s1 |
InChI Key |
RYQKWJPWKLPCHJ-GRUDOPTHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)[C@H]1N=CC2=CC=C(N2[C@H]3[C@@H]([C@H](OC3=O)C)C)CO)C |
SMILES |
CC1C(OC(=O)C1N=CC2=CC=C(N2C3C(C(OC3=O)C)C)CO)C |
Canonical SMILES |
CC1C(OC(=O)C1N=CC2=CC=C(N2C3C(C(OC3=O)C)C)CO)C |
Synonyms |
funebrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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